2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate

Catalog No.
S3356644
CAS No.
36890-68-3
M.F
C16H30O7
M. Wt
334.40 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyh...

CAS Number

36890-68-3

Product Name

2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate

IUPAC Name

2-[2-(6-hydroxyhexanoyloxy)ethoxy]ethyl 6-hydroxyhexanoate

Molecular Formula

C16H30O7

Molecular Weight

334.40 g/mol

InChI

InChI=1S/C16H30O7/c17-9-5-1-3-7-15(19)22-13-11-21-12-14-23-16(20)8-4-2-6-10-18/h17-18H,1-14H2

InChI Key

NZUNWRVHLLQLSX-UHFFFAOYSA-N

SMILES

C(CCC(=O)OCCOCCOC(=O)CCCCCO)CCO

Canonical SMILES

C(CCC(=O)OCCOCCOC(=O)CCCCCO)CCO

Biocompatible Drug Delivery Systems

One of the most exciting areas of research for PCL diol is in drug delivery systems. Its biocompatibility, meaning it doesn't harm living tissues, makes it ideal for creating carriers for therapeutic drugs [1]. Scientists can design PCL diol-based nanoparticles or microparticles to encapsulate drugs and control their release within the body [1]. This targeted delivery approach can improve drug efficacy and minimize side effects.

[1] You can find more details on the biocompatibility and use of PCL for drug delivery systems in this research article: "Polymeric nanoparticles for drug delivery: Progress and prospects" published in the International Journal of Pharmaceutics

Tissue Engineering Scaffolds

Tissue engineering aims to create functional tissues for repairing or replacing damaged ones. PCL diol's biodegradability, meaning it breaks down naturally in the body, and its ability to be molded into desired shapes make it a valuable material for tissue engineering scaffolds [2]. These scaffolds provide a temporary structure for cells to grow and organize, promoting tissue regeneration [2]. Research is ongoing to explore the use of PCL diol scaffolds for engineering various tissues, including bone, cartilage, and skin [2].

[2] This article published in the National Institutes of Health website provides a good overview of tissue engineering and the use of scaffolds:

Controlled Release Materials

PCL diol's ability to degrade at a controlled rate makes it suitable for developing controlled release materials for various applications. In research, scientists can use PCL diol to create matrices that release bioactive molecules, such as growth factors or pesticides, over a specific time period [3]. This controlled release can enhance the effectiveness of these molecules and reduce the need for frequent administration.

[3] Here's a research article discussing the use of PCL-based materials for controlled release applications: "Poly(epsilon-caprolactone) microspheres and nanospheres for the controlled release of pesticides" published in the Journal of Controlled Release

  • PCL diol is a polyester formed by ring-opening polymerization of ε-caprolactone with a diol initiator []. This process creates a polymer chain with hydroxyl (OH) groups at both ends [].

Molecular Structure Analysis

  • The key feature of PCL diol's structure is the repeating backbone of ε-caprolactone units linked by ester bonds. The two terminal hydroxyl groups contribute to its chemical reactivity [].
  • PCL diol's molecular weight can vary depending on the polymerization process [].

Chemical Reactions Analysis

  • Synthesis: As mentioned earlier, PCL diol is synthesized through the ring-opening polymerization of ε-caprolactone using a diol initiator. This reaction can be represented as follows []:
n ε-caprolactone + Diol (initiator) → PCL diol (Mn ~ n x molar mass of ε-caprolactone)
  • Other relevant reactions: Due to the presence of terminal hydroxyl groups, PCL diol can undergo various reactions like esterification, urethane formation, and click chemistry []. These reactions allow for the creation of various PCL-based materials with tailored properties for research purposes [].

Physical And Chemical Properties Analysis

  • PCL diol is typically a colorless to slightly yellowish viscous liquid at room temperature [].
  • Melting point and boiling point data can vary depending on the molecular weight of the specific PCL diol [].
  • PCL diol exhibits good solubility in common organic solvents like chloroform, dichloromethane, and THF [].
  • PCL diol is considered relatively stable under physiological conditions [].
  • While generally considered non-toxic, PCL diol can cause irritation upon inhalation or skin contact.
  • Always follow proper laboratory safety protocols when handling PCL diol.

XLogP3

0.5

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

334.19915329 g/mol

Monoisotopic Mass

334.19915329 g/mol

Heavy Atom Count

23

Related CAS

50327-24-7

General Manufacturing Information

2-Oxepanone, polymer with 2,2'-oxybis[ethanol]: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

Dates

Modify: 2023-08-19

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